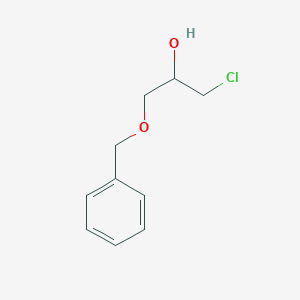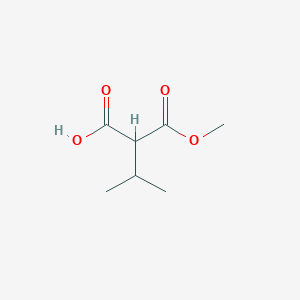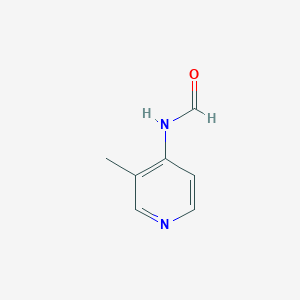
N-(3-methylpyridin-4-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpyridin-4-yl)formamide is a chemical compound with the molecular formula C7H8N2O. It is also known as 4-(3-methylpyridin-4-yl)formamide or MPFA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-4-yl)formamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has also been proposed that this compound may interact with specific receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
N-(3-methylpyridin-4-yl)formamide has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for research on N-(3-methylpyridin-4-yl)formamide. One area of interest is the development of new synthetic routes for this compound that can improve its yield and purity. Another direction is the investigation of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-(3-methylpyridin-4-yl)formamide can be achieved through the reaction of 3-methyl-4-pyridinecarboxylic acid with formic acid in the presence of a dehydrating agent. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
N-(3-methylpyridin-4-yl)formamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Properties
| 101870-39-7 | |
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-(3-methylpyridin-4-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)9-5-10/h2-5H,1H3,(H,8,9,10) |
InChI Key |
KGXJCBGZODWHBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)NC=O |
Canonical SMILES |
CC1=C(C=CN=C1)NC=O |
synonyms |
Formamide, N-(3-methyl-4-pyridyl)- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




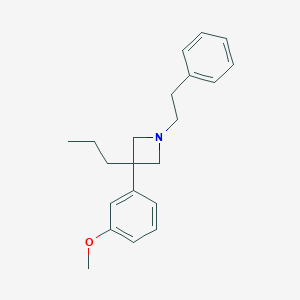

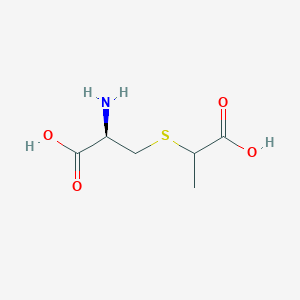
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
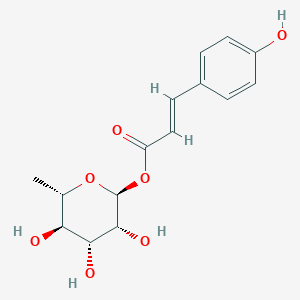
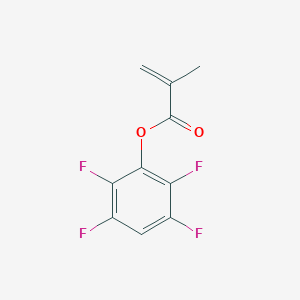

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)

